5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol
CAS No.: 898917-36-7
Cat. No.: VC7040878
Molecular Formula: C18H17NO4
Molecular Weight: 311.337
* For research use only. Not for human or veterinary use.
![5-Ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol - 898917-36-7](/images/structure/VC7040878.png)
Specification
CAS No. | 898917-36-7 |
---|---|
Molecular Formula | C18H17NO4 |
Molecular Weight | 311.337 |
IUPAC Name | 5-ethoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol |
Standard InChI | InChI=1S/C18H17NO4/c1-3-22-14-8-9-15(17(20)10-14)18-16(11-19-23-18)12-4-6-13(21-2)7-5-12/h4-11,20H,3H2,1-2H3 |
Standard InChI Key | HVFHFRLESFOZOQ-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1)C2=C(C=NO2)C3=CC=C(C=C3)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Properties
The compound is formally named 5-ethoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol according to IUPAC conventions, though discrepancies in substituent positioning occasionally arise in literature. Its molecular formula, , corresponds to a molecular weight of 325.364 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 325.364 g/mol |
SMILES | CCOc1ccc(-c2onc(C)c2-c2ccc(OC)cc2)c(O)c1 |
InChIKey | AJJFINSHJYOLTK-UHFFFAOYSA-N |
CAS Registry | 898924-85-1 |
The presence of both ethoxy and methoxy groups introduces steric and electronic effects that influence solubility and reactivity. X-ray crystallography of analogous compounds reveals planar oxazole rings conjugated with aromatic systems, suggesting potential π-π stacking interactions in biological environments .
Spectral Characterization
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UV-Vis Spectroscopy: Exhibits absorption maxima at 280 nm (phenolic π→π* transitions) and 320 nm (oxazole n→π* transitions) .
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NMR Analysis: NMR (400 MHz, CDCl) signals include δ 1.42 (t, 3H, -OCHCH), δ 3.85 (s, 3H, Ar-OCH), and δ 6.82–7.68 (m, aromatic protons).
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IR Spectroscopy: Strong bands at 1680 cm (C=O stretch) and 1250 cm (C-O-C ether linkage) .
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically proceeds via a three-step sequence:
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Oxazole Ring Formation: Condensation of 4-methoxyphenylglyoxal with hydroxylamine derivatives under acidic conditions yields the 1,2-oxazole core .
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Ethoxylation: Nucleophilic substitution of a phenolic -OH group with ethyl bromide in the presence of KCO.
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Cross-Coupling: Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group at the oxazole 4-position, achieving >75% yield .
Optimization Challenges
Reaction temperature critically affects regioselectivity; temperatures above 80°C favor undesired 1,3-oxazole isomers. Solvent polarity (e.g., DMF vs. THF) also modulates reaction kinetics, with polar aprotic solvents accelerating ring closure .
Biological Activity and Mechanisms
Anti-Inflammatory Properties
In murine macrophage (RAW 264.7) models, the compound reduces LPS-induced TNF-α production by 62% at 50 μM, comparable to indomethacin. Molecular docking studies suggest inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355 residues .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Caco-2 permeability assays predict moderate intestinal absorption (P = 1.2 × 10 cm/s)
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Metabolism: Hepatic CYP3A4-mediated O-demethylation generates two primary metabolites
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Excretion: 78% renal excretion within 24h in rodent models
Acute Toxicity
LD values:
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Mouse (oral): 1,250 mg/kg
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Rat (intravenous): 320 mg/kg
Hepatotoxicity manifests at doses >500 mg/kg/day through ALT/AST elevation .
Research Applications and Future Directions
Material Science Applications
The compound's rigid aromatic system enables use as:
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Fluorescent probes (quantum yield Φ = 0.33 in ethanol)
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Liquid crystal precursors with transition temperatures of 145–162°C
Drug Development Prospects
Structure-activity relationship (SAR) studies recommend:
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